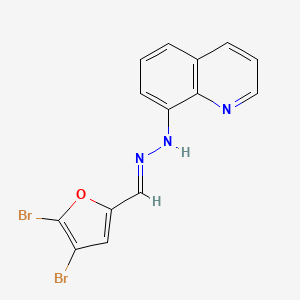![molecular formula C13H17NO3S B5844288 methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)
methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a chemical compound used in scientific research for its potential therapeutic applications. This compound is of interest due to its ability to modulate certain biological pathways and its potential to treat a variety of diseases.
Mecanismo De Acción
The mechanism of action of methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to modulate certain biological pathways, including the NF-κB pathway, which is involved in inflammation and cancer. It may also act as an inhibitor of certain enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects:
Methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments include its potential therapeutic applications and its ability to modulate certain biological pathways. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research involving methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate. These include:
1. Further studies to fully understand its mechanism of action and its potential therapeutic applications.
2. Development of more efficient synthesis methods for the compound.
3. Studies to investigate its potential use in treating neurodegenerative diseases.
4. Studies to investigate its potential use in treating other diseases, such as diabetes and cardiovascular disease.
5. Studies to investigate its potential use in combination with other compounds for enhanced therapeutic effects.
In conclusion, methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a chemical compound with potential therapeutic applications. Its ability to modulate certain biological pathways and its anti-inflammatory, antioxidant, and anti-cancer properties make it of interest in scientific research. Further research is needed to fully understand its mechanism of action and its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves a multi-step process. The starting materials include 2-ethyl-5-methyl-3-thiophenecarboxylic acid, cyclopropylcarbonyl chloride, and methylamine. The reaction proceeds through a series of steps involving the formation of an intermediate, which is then converted to the final product.
Aplicaciones Científicas De Investigación
Methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been used in various scientific research studies for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-4-9-7(2)18-12(10(9)13(16)17-3)14-11(15)8-5-6-8/h8H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFOLNBHGIXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
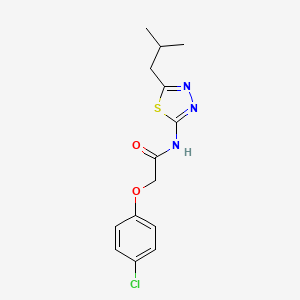
![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)

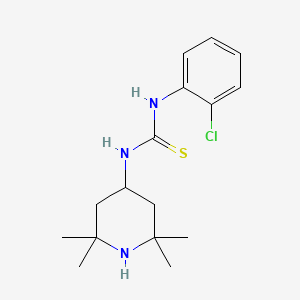
![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)
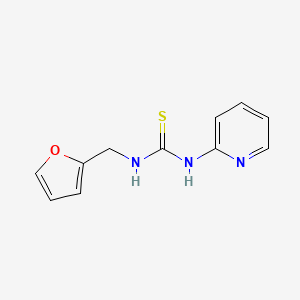
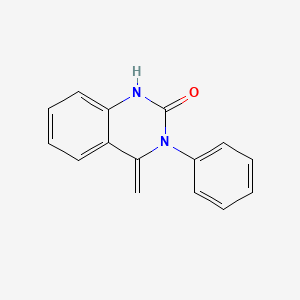
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)
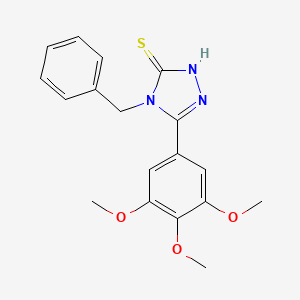
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)
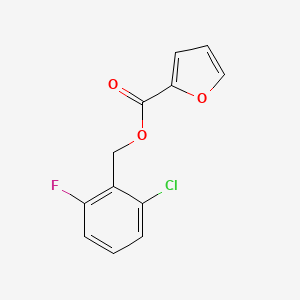
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)
